molecular formula C20H16ClN3O3 B4081009 2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide

2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide

Cat. No. B4081009
M. Wt: 381.8 g/mol
InChI Key: AVOJYMPBYYTJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
2-(Benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have analgesic effects. Furthermore, this compound has been shown to have a positive effect on the cardiovascular system, including reducing blood pressure and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide in lab experiments is its ability to inhibit the activity of PARP, which is involved in DNA repair and cell survival. This makes it a useful tool for studying the mechanisms of cell proliferation and survival. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of PARP, which could have potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological systems. Finally, more studies are needed to explore the potential applications of this compound in the treatment of other diseases, such as cardiovascular disease and inflammatory disorders.
Conclusion:
In conclusion, 2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, analgesic, and cardiovascular effects. While the mechanism of action of this compound is not fully understood, it has been shown to inhibit the activity of PARP, which is involved in DNA repair and cell survival. Future research on this compound should focus on developing more potent and selective inhibitors of PARP, further exploring its mechanism of action, and exploring its potential applications in the treatment of other diseases.

Scientific Research Applications

2-(Benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-15-6-8-16(9-7-15)23-20(25)18-12-17(24(26)27)10-11-19(18)22-13-14-4-2-1-3-5-14/h1-12,22H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOJYMPBYYTJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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